2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
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Overview
Description
2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an isopropylthio group, a thiazolyl group, and a pyrrolidinyl group, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include:
Formation of the isopropylthio group: This can be achieved through the reaction of isopropylthiol with a suitable phenyl derivative under controlled conditions.
Introduction of the thiazolyl group: This step involves the synthesis of a thiazole ring, which can be achieved through cyclization reactions involving appropriate precursors.
Formation of the pyrrolidinyl group: This can be synthesized through the reaction of a suitable amine with a pyrrolidine derivative.
Final coupling reaction: The intermediate compounds are then coupled under specific reaction conditions to form the final product.
Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the thiazolyl group, using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include:
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
- Reducing agents: Lithium aluminum hydride, sodium borohydride
- Substitution reagents: Halogens, nucleophiles
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe or as a ligand in binding studies.
Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The isopropylthio group, thiazolyl group, and pyrrolidinyl group may contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-(isopropylthio)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide can be compared with other similar compounds, such as:
2-(4-(methylthio)phenyl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide: This compound has a methylthio group instead of an isopropylthio group, which may affect its chemical properties and reactivity.
2-(4-(isopropylthio)phenyl)-N-((1-(imidazol-2-yl)pyrrolidin-2-yl)methyl)acetamide: This compound has an imidazolyl group instead of a thiazolyl group, which may influence its biological activity and binding affinity.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS2/c1-14(2)25-17-7-5-15(6-8-17)12-18(23)21-13-16-4-3-10-22(16)19-20-9-11-24-19/h5-9,11,14,16H,3-4,10,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQNSDOTOINYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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